3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid
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Overview
Description
3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid: is a complex organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-7-hydroxycoumarin with naphthalen-1-ylmethanol under acidic conditions to form the intermediate 4-methyl-7-(naphthalen-1-ylmethoxy)-2H-chromen-2-one. This intermediate is then subjected to further reactions, such as alkylation with propanoic acid derivatives, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-7-(naphthalen-1-ylmethoxy)-2H-chromen-2-one
- 3,4-dimethyl-7-(naphthalen-1-ylmethoxy)chromen-2-one
Uniqueness
3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid is unique due to its specific structural features, such as the propanoic acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C24H20O5 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]propanoic acid |
InChI |
InChI=1S/C24H20O5/c1-15-19-10-9-18(13-22(19)29-24(27)20(15)11-12-23(25)26)28-14-17-7-4-6-16-5-2-3-8-21(16)17/h2-10,13H,11-12,14H2,1H3,(H,25,26) |
InChI Key |
PSSMFDATKZSCAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC4=CC=CC=C43)CCC(=O)O |
Origin of Product |
United States |
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